6-(Hydroxymethyl)pyridine-3,4-diol
Overview
Description
6-(Hydroxymethyl)pyridine-3,4-diol is a chemical compound with the molecular formula C6H7NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)pyridine-3,4-diol can be achieved through several methods. One common approach involves the hydroxylation of 6-(Hydroxymethyl)pyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically requires a solvent like water or methanol and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of pyridine derivatives. This process uses catalysts such as palladium on carbon or platinum oxide to facilitate the addition of hydroxyl groups to the pyridine ring. The reaction is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)pyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-diol using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxymethyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; aqueous or acidic medium; room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low temperature.
Substitution: Acyl chlorides, alkyl halides; organic solvents like dichloromethane; room temperature.
Major Products Formed
Oxidation: Pyridine-3,4-diol.
Reduction: 6-Methylpyridine-3,4-diol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
6-(Hydroxymethyl)pyridine-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)pyridine-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypyridine
- 4-Aminopyridine-2-carboxylic acid
- 5-Fluoro-2-formylpyridine
- 2-Pyridinemethanol
- 2-Picolylamine
Uniqueness
6-(Hydroxymethyl)pyridine-3,4-diol is unique due to the presence of both hydroxymethyl and diol functionalities on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-2,8,10H,3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRGARKXMKFZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185734 | |
Record name | 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31883-16-6, 736088-02-1 | |
Record name | 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC68955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 736088-02-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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